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Cat. No.: B15543603 Get Quote

Technical Support Center: Kinase Assays in Cell
Lysates
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals control

for non-specific kinase activity in cell lysate-based assays. Our goal is to help you achieve

robust, reproducible, and reliable data.

Troubleshooting Guide: High Background & Non-
Specific Activity
High background or non-specific kinase activity can obscure true results and lead to false

positives. Below are common issues and steps to resolve them.
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Problem Potential Cause Troubleshooting Steps

High signal in "no substrate"

control wells

Contaminating kinases in the

lysate are phosphorylating

other endogenous proteins

that are then detected.

1. Use Kinase Inhibitors: Add a

broad-spectrum kinase

inhibitor cocktail to your lysis

buffer.[1] 2. FSBA Treatment:

Treat lysate with 5'-4-

fluorosulfonylbenzoyladenosin

e (FSBA) to irreversibly

inactivate endogenous

kinases.[2][3] 3. Optimize

Antibody Concentration: If

using an antibody for

detection, titrate to the optimal

concentration to reduce non-

specific binding.[4]

High signal in "heat-inactivated

lysate" control

Incomplete heat inactivation of

endogenous kinases.

1. Verify Inactivation Protocol:

Ensure lysate is heated at a

sufficiently high temperature

and for an adequate duration

(e.g., 95°C for 15 minutes). 2.

Test a Range of

Temperatures/Times:

Empirically determine the

optimal conditions for

inactivating kinases in your

specific cell lysate.

High signal in "no kinase"

(exogenous) control

Endogenous kinases in the cell

lysate are phosphorylating the

substrate.

1. Inhibit Endogenous Kinases:

As above, use broad-spectrum

inhibitors or FSBA treatment.

[2] 2. Use a More Specific

Substrate: Employ a substrate

peptide sequence that is highly

selective for your kinase of

interest.[5][6]
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Variability between replicate

wells

Inconsistent pipetting, reagent

mixing, or "edge effects" on the

plate.

1. Check Pipette Calibration:

Ensure all pipettes are

properly calibrated. 2.

Thorough Mixing: Ensure

complete mixing of all reagents

before and during the assay.[7]

3. Avoid Edge Wells: Avoid

using the outer wells of the

assay plate, which are more

prone to evaporation.[7]

Low signal-to-background ratio

This can be a result of either

low specific signal or high non-

specific background.

1. Optimize Substrate

Concentration: Titrate the

substrate to find the optimal

concentration for your kinase.

[8] 2. Optimize Enzyme

Concentration: Ensure you are

using an appropriate amount

of cell lysate or purified kinase.

3. Address High Background:

Follow the steps outlined

above to reduce non-specific

activity.

Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a kinase assay using cell lysates?

A1: To ensure the measured activity is specific to your kinase of interest, you should include

several key controls:

No Substrate Control: Measures background signal from the lysate in the absence of the

target substrate.

Heat-Inactivated Lysate Control: Cell lysate is heated to denature and inactivate all enzymes,

indicating the level of non-enzymatic signal.[2][3][9]
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Inhibitor Control: The assay is performed in the presence of a known inhibitor for your kinase

of interest to demonstrate that the observed activity is indeed from that kinase.[9]

No Lysate (Buffer Only) Control: Measures the background signal from the assay reagents

themselves.[9]

Q2: How can I reduce the activity of endogenous kinases in my cell lysate?

A2: Several methods can be employed to minimize interference from endogenous kinases:

Broad-Spectrum Kinase Inhibitors: A cocktail of inhibitors can be added to the lysis buffer to

suppress the activity of many kinases.[1]

Irreversible Inactivation: Treatment with reagents like 5'-4-fluorosulfonylbenzoyladenosine

(FSBA) can covalently modify and inactivate endogenous kinases.[2][3]

Heat Inactivation: While typically used as a control, pre-treating the lysate to inactivate most

kinases before adding a thermostable kinase of interest can be a strategy in some specific

assay designs.[3]

Q3: My lysis buffer contains phosphatase inhibitors. Is this sufficient?

A3: While crucial for preserving the phosphorylation state of proteins, phosphatase inhibitors

do not control for non-specific kinase activity.[10] You must also include controls and take steps

to inhibit or account for endogenous kinases that could phosphorylate your substrate. Both

protease and phosphatase inhibitor cocktails are essential for accurate quantification.[10][11]

Q4: Can I use a generic substrate like myelin basic protein (MBP) or casein?

A4: Generic substrates can be useful for detecting general kinase activity but are not specific.

[2] Many kinases within the lysate can phosphorylate these substrates, leading to high non-

specific signal. For greater specificity, it is highly recommended to use a peptide substrate with

a sequence optimized for your kinase of interest.[5][6]
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Protocol 1: Preparation of Heat-Inactivated Lysate
Control
This protocol describes how to prepare a cell lysate control where endogenous kinase activity

has been eliminated through heat denaturation.

Materials:

Cell lysate prepared in non-denaturing lysis buffer

Microcentrifuge tubes

Heating block or water bath set to 95°C

Ice

Microcentrifuge

Methodology:

Aliquot a portion of your experimental cell lysate into a fresh microcentrifuge tube. This

aliquot will serve as the heat-inactivated control.

Place the tube in a heating block or water bath pre-heated to 95°C.

Incubate for 15 minutes to denature and inactivate endogenous enzymes.[9]

Immediately transfer the tube to ice to cool.

Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet any

precipitated proteins.

Carefully collect the supernatant. This is your heat-inactivated lysate.

Use this control lysate in your kinase assay in parallel with your untreated experimental

lysate.
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Protocol 2: Inactivation of Endogenous Kinases with
FSBA
This protocol is for irreversibly inactivating endogenous kinases in a cell lysate prior to an in

vitro kinase assay where an exogenous kinase will be added.

Materials:

Cell lysate

5'-4-fluorosulfonylbenzoyladenosine (FSBA) stock solution

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Kinase assay buffer

Methodology:

Thaw the cell lysate on ice.

Add FSBA to the lysate to a final concentration typically in the range of 50-200 µM. The

optimal concentration may need to be determined empirically.

Incubate the lysate with FSBA for 30-60 minutes at 30°C to allow for covalent modification

and inactivation of ATP-binding sites on endogenous kinases.[3]

Remove unbound FSBA by passing the treated lysate through a desalting column,

exchanging the buffer for your kinase assay buffer.[3]

The resulting lysate now contains a pool of potential substrates with minimal endogenous

kinase activity, ready for use with an exogenously added active kinase.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3350448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3350448/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Control Preparation

Kinase Assay

Data Analysis

Start: Culture Cells Treat Cells (e.g., with stimulus or inhibitor) Lyse Cells with Protease/Phosphatase Inhibitors

Heat-Inactivated Lysate

Specific Inhibitor Control

No Substrate Control

Set up Assay Plate:
- Experimental Lysate

- Control Lysates
- Substrate

- ATP

Incubate at 30°C Detect Phosphorylation
(e.g., FRET, Luminescence)

Calculate Specific Activity:
(Total Signal - Control Signals) End: Interpret Results

Signal Components

Experimental Controls

Total Measured Signal

Specific Kinase Activity Non-Specific Kinase Activity
(Endogenous Kinases)

Reagent Background
(Non-enzymatic)

Inhibitor Control

 measured by 

Heat-Inactivated Control

 partially measured by 

No Lysate Control

 measured by 

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine Kinase (RTK)

RAS

 activates

RAF

 activates

MEK

 phosphorylates

ERK
(Kinase of Interest)

 phosphorylates

Transcription Factors

 phosphorylates

MEK Inhibitor
(Control)

 inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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